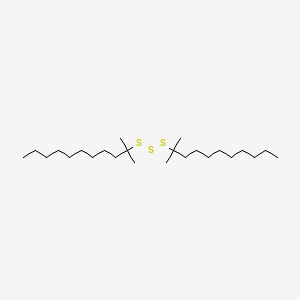

Di-tert-dodecyl trisulphide

Description

General Overview and Significance in Organosulfur Chemistry

Di-tert-dodecyl trisulphide is an organosulfur compound characterized by a chain of three sulfur atoms flanked by two tert-dodecyl groups. It belongs to the broader class of di-tert-dodecyl polysulphides, which are mixtures of molecules with varying numbers of sulfur atoms in the polysulfide chain (R-Sₓ-R, where x can range from 2 to 8). publisso.de In industrial and academic contexts, research often pertains to the polysulphide mixture rather than the isolated trisulphide, due to its common use as an additive in lubricants, greases, and metal-working fluids. publisso.deechemi.com

The significance of Di-tert-dodecyl trisulphide and its related polysulphides in organosulfur chemistry stems from the unique properties imparted by the sulfur-sulfur bond. cymitquimica.com These compounds are noted for their role as extreme pressure (EP) and anti-wear additives. publisso.de The bulky tert-dodecyl groups provide solubility in hydrocarbon-based oils, while the polysulfide chain reacts with metal surfaces under high pressure and temperature to form a sacrificial metal sulfide (B99878) layer. This layer prevents direct metal-to-metal contact, reducing friction and wear on equipment. publisso.de Organosulfur compounds are integral to many natural and synthetic applications, from the amino acids cysteine and methionine to early synthetic polymers. wikipedia.org The study of compounds like Di-tert-dodecyl trisulphide contributes to the understanding of sulfur's role in crosslinking and surface chemistry, which is crucial in materials science and industrial chemistry. cymitquimica.comwikipedia.org

Table 1: Physicochemical Properties of Di-tert-dodecyl Polysulphide

Data pertains to the general polysulphide mixture (CAS No. 68425-15-0) which includes the trisulphide.

| Property | Value |

| Appearance | Liquid nih.govchemicalbook.com |

| Density | 1.01 g/mL at 25 °C echemi.comchemicalbook.com |

| Boiling Point | 193.7 °C (at 101,325 Pa) chemicalbook.com |

| Flash Point | >230 °F (>110 °C) echemi.comchemicalbook.com |

| Water Solubility | Insoluble; 260 ng/L at 20°C publisso.dechemicalbook.com |

| Refractive Index | n20/D 1.545 echemi.comchemicalbook.com |

| Vapour Pressure | 0 Pa at 20°C chemicalbook.com |

Historical Perspective of Polysulfide Research

The study of polysulfides has a long history, predating modern chemical nomenclature by millennia. tandfonline.comresearchgate.net In the ancient world, inorganic polysulfide solutions were known by names such as 'theion hudor' (divine water) and 'hepar sulphuris' (liver of sulfur) and were used for medicinal and industrial purposes. tandfonline.comresearchgate.netgoldschmidtabstracts.info Graeco-Egyptian alchemists utilized these compounds to create golden patinas on metals, which they considered a step toward transmutation into gold. tandfonline.comresearchgate.nettandfonline.com

During the Middle Ages, the formation and subsequent decomposition of polysulfides with acid became a standard method for purifying elemental sulfur. tandfonline.comresearchgate.netgoldschmidtabstracts.info In the 18th century, within the framework of the phlogiston theory, polysulfides were studied to explain redox reactions. tandfonline.comresearchgate.net Their ability to react quantitatively with oxygen meant they played a significant role in the experiments of Joseph Priestley and Carl Wilhelm Scheele, which ultimately contributed to the discovery of oxygen and the decline of the phlogiston theory. goldschmidtabstracts.info

The modern era of organic polysulfide research was marked by the advent of synthetic polymers. In 1926, American chemist Joseph Cecil Patrick discovered polysulfide rubber while attempting to synthesize ethylene (B1197577) glycol. britannica.com This synthetic elastomer was commercialized under the trade name Thiokol and was among the first oil-resistant synthetic rubbers, finding wide application in hoses and seals. britannica.com This discovery initiated a new field of research into the properties and applications of organic polysulfides, leading to the development of specialized molecules like Di-tert-dodecyl trisulphide for use as high-performance additives.

Scope and Research Objectives for Di-tert-dodecyl Trisulphide Studies

Academic and industrial research on Di-tert-dodecyl trisulphide and related polysulphides is primarily driven by their application in lubrication technology and the corresponding need to understand their toxicological profiles for occupational safety.

A major research objective is to characterize their performance as extreme pressure (EP) additives. Studies focus on how the length of the polysulfide chain and the nature of the alkyl groups influence the compound's thermal stability and its ability to form protective films on metal surfaces under boundary lubrication conditions. The goal is to optimize formulations for lubricants and metalworking fluids to enhance the durability and efficiency of machinery. ontosight.ai

A second critical area of research is toxicological assessment. Due to its use in industrial settings where aerosol formation can occur, understanding the health implications of exposure is paramount. publisso.de Research bodies, such as the German Commission for the Investigation of Health Hazards of Chemical Compounds (MAK Commission), have evaluated Di-tert-dodecyl polysulphides. publisso.decore.ac.uk Key objectives of these studies include determining the No-Observed-Adverse-Effect Level (NOAEL) in animal studies to establish safe workplace exposure limits (MAK values). publisso.depublisso.de Research has shown that the substance has low acute systemic toxicity but, due to its poor water solubility, may accumulate in the lungs upon inhalation of aerosols, a property that influences its occupational exposure limit. publisso.decore.ac.uk

Table 2: Summary of Selected Research Findings for Di-tert-dodecyl Polysulphides

| Research Area | Finding | Reference |

| Oral Toxicity (Rat, 28-day study) | The No-Observed-Adverse-Effect Level (NOAEL) was confirmed at 1000 mg/kg body weight per day. | publisso.de |

| Dermal Toxicity (Rat) | The acute dermal LD₀ was found to be greater than 2000 mg/kg body weight. | publisso.de |

| Skin Irritation (Rabbit) | Assessed as non-irritating to slightly irritating in studies following OECD Test Guideline 404. | publisso.depublisso.de |

| Eye Irritation (Rabbit) | Assessed as non-irritating in a study according to OECD Test Guideline 405. | publisso.de |

| Occupational Health Assessment | A MAK value of 5 mg/m³ (respirable fraction) was set, based on similarity to severely refined mineral oil and expected lung accumulation. | publisso.decore.ac.uk |

Properties

CAS No. |

2365104-91-0 |

|---|---|

Molecular Formula |

C24H50S3 |

Molecular Weight |

434.9 g/mol |

IUPAC Name |

2-methyl-2-(2-methylundecan-2-yltrisulfanyl)undecane |

InChI |

InChI=1S/C24H50S3/c1-7-9-11-13-15-17-19-21-23(3,4)25-27-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 |

InChI Key |

JXEXTWFZDQTOKO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C)(C)SSSC(C)(C)CCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Di Tert Dodecyl Trisulphide

Controlled Synthesis of Di-tert-dodecyl Trisulfide

The synthesis of di-tert-dodecyl trisulfide, a molecule with noteworthy industrial applications, can be achieved through various chemical strategies. The controlled formation of the trisulfide linkage is paramount to ensure high yield and purity, avoiding the concomitant formation of other polysulfides.

Catalysis offers an efficient route for the synthesis of di-tert-dodecyl trisulfide, primarily through the reaction of a suitable mercaptan with a sulfur source.

The use of basic resins as catalysts is a prominent method for the synthesis of organic polysulfides, including di-tert-dodecyl trisulfide. google.com This heterogeneous catalysis approach offers advantages in terms of catalyst separation and potential for reuse. rsc.orgresearchgate.net The fundamental principle involves the activation of the reactants on the basic sites of the resin.

The reaction for producing di-tert-dodecyl trisulfide typically involves the reaction of tert-dodecyl mercaptan with elemental sulfur. google.com The basic resin, often a polystyrene-divinylbenzene (PS-DVB) copolymer functionalized with amine groups such as ethylenediamine (B42938) or polyethylenepolyamine, facilitates the reaction. google.com The basic functional groups on the resin deprotonate the mercaptan, forming a thiolate anion. This nucleophilic species then attacks the sulfur ring (or a polysulfide chain), leading to the formation of the trisulfide.

Key reaction conditions for this process include:

Temperature: The reaction is typically carried out at elevated temperatures, often in the range of 60-110°C, to ensure a reasonable reaction rate. google.comgoogle.com

Reactants: Tert-dodecyl mercaptan and elemental sulfur are the primary reactants. google.comgoogle.com The sulfur can be introduced in liquid or solid form. google.com

Catalyst: A macrocrosslinked basic resin with a macroporous structure is often employed. google.com Examples include resins functionalized with ethylenediamine (EDA), diethylenetriamine (B155796) (DETA), triethylenetetramine (B94423) (TETA), tetraethylenepentamine (B85490) (TEPA), and polyethylenepolyamine (PEXA). google.com

The reaction can be performed in a batch or continuous process with controlled addition of reactants. google.com The use of a solid resin catalyst simplifies the work-up procedure, as the catalyst can be easily removed by filtration. rsc.org

Table 1: Reaction Parameters for Basic Resin-Catalyzed Synthesis of Di-tert-dodecyl Trisulfide

| Parameter | Value/Range | Source |

| Reactants | tert-Dodecyl mercaptan, Sulfur | google.comgoogle.com |

| Catalyst | Basic resin (e.g., PS-DVB functionalized with polyamines) | google.com |

| Temperature | 60-110 °C | google.comgoogle.com |

| Catalyst Loading | Typically a percentage of the reaction mixture weight | google.com |

| Process Type | Batch or Continuous | google.com |

Achieving high yield and selectivity for di-tert-dodecyl trisulfide requires careful optimization of several reaction parameters. The goal is to favor the formation of the trisulfide over other polysulfides (e.g., disulfide, tetrasulfide) and to maximize the conversion of the starting materials.

Key parameters for optimization include:

Sulfur-to-Mercaptan Molar Ratio: This ratio is a critical factor in determining the final product distribution. To favor the formation of lower-order polysulfides like trisulfides, a controlled amount of sulfur is used.

Catalyst Loading: The amount of basic resin catalyst used can influence the reaction rate. An optimal loading will provide sufficient active sites for the reaction to proceed efficiently without being excessive, which could add unnecessary cost. rsc.org

Temperature: While higher temperatures generally increase the reaction rate, they can also lead to side reactions and the formation of undesired byproducts. Therefore, an optimal temperature must be determined to balance reaction speed and selectivity. rsc.org

Reaction Time: The duration of the reaction needs to be sufficient to allow for high conversion of the reactants. Monitoring the reaction progress over time can help determine the optimal reaction time to maximize the yield of the desired trisulfide. rsc.org

Solvent: While some syntheses can be performed neat, the choice of solvent can influence the solubility of reactants and the selectivity of the reaction. rsc.org

For instance, in the synthesis of di(tert-dodecyl) trisulfide, the reaction of tert-dodecylmercaptan (B213132) with sulfur is catalyzed by a basic resin. google.com By carefully controlling the stoichiometry of the reactants and the reaction conditions, the formation of the trisulfide can be maximized.

Table 2: Influence of Reaction Parameters on Trisulfide Synthesis

| Parameter | Effect on Yield and Selectivity | Source |

| Sulfur/Mercaptan Ratio | Controls the average sulfur rank in the product | |

| Catalyst Loading | Affects reaction rate; optimal loading maximizes efficiency | rsc.org |

| Temperature | Influences reaction rate and potential for side reactions | rsc.org |

| Reaction Time | Determines the extent of reactant conversion | rsc.org |

The ability to reuse a catalyst multiple times without a significant loss of activity is a key performance indicator. rsc.orgmdpi.com For basic resin catalysts used in trisulfide synthesis, their stability under the reaction conditions determines their reusability. Factors that can affect catalyst longevity include thermal degradation, mechanical stress, and fouling of the active sites. researchgate.net

While basic resin catalysis is a viable method, several other synthetic pathways for the formation of trisulfides have been developed. These alternative methods often provide solutions for the synthesis of both symmetrical and unsymmetrical trisulfides under various reaction conditions.

One approach involves the reaction of S-substituted sulphenylthiosulphates with a sulfur source like thiourea (B124793) to produce unsymmetrical trisulfides. nih.gov This method is effective for a range of alkyl electrophiles. Another strategy for synthesizing symmetrical trisulfides under mild conditions utilizes the reaction of thiols with (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorin-2-yl)disulfanyl derivatives. organic-chemistry.orgorganic-chemistry.org This method avoids the formation of unwanted polysulfide side products. organic-chemistry.org

Other notable methods include:

The use of 9-fluorenylmethyl (Fm) disulfides as precursors for unsymmetrical trisulfides. organic-chemistry.org

A temperature- and solvent-induced selective synthesis using Na2S as a sulfur-transfer agent under catalyst-free conditions. rsc.org

Visible-light-catalyzed radical coupling reactions of polysulfide reagents with aryldiazonium salts to form asymmetric thiosulfonates, which can be precursors to other sulfur compounds. dp.tech

These alternative pathways offer a diverse toolkit for chemists to choose from, depending on the desired trisulfide structure and the available starting materials.

The synthesis of asymmetric polysulfides, where the two organic substituents on the polysulfide chain are different, presents a greater challenge than the synthesis of their symmetrical counterparts. Traditional methods often lead to a mixture of symmetrical and unsymmetrical products, necessitating purification. researchgate.net

Modern strategies for asymmetric disulfide and polysulfide synthesis often employ specialized reagents and catalysts. researchgate.net For instance, the development of electrophilic and nucleophilic "masked" disulfuration reagents has been beneficial. researchgate.net These reactions can proceed through metal-catalyzed cross-coupling or substitution reactions. researchgate.net

While the direct asymmetric synthesis of di-tert-dodecyl trisulfide is not extensively reported, the general principles of asymmetric polysulfide synthesis could be applied. This would likely involve a stepwise approach where the two different alkyl groups are introduced sequentially.

Enzymatic strategies are also increasingly being explored for asymmetric synthesis due to the high stereoselectivity of enzymes. rsc.org While not specifically documented for di-tert-dodecyl trisulfide, biocatalytic approaches could offer a future avenue for the enantioselective synthesis of chiral polysulfides. rsc.org The design of catalytic peptides and proteins through rational and combinatorial approaches also presents a promising frontier for creating catalysts for specific and selective reactions. nih.gov

Catalytic Approaches in Trisulfide Formation

Interconversion Pathways of Organosulfur Compounds

The formation and transformation of Di-tert-dodecyl trisulphide are key aspects of organosulfur chemistry, involving pathways that allow for the adjustment of the length of the polysulfide chain. These interconversions are equilibrium-driven processes, influenced by reaction conditions and the molar ratios of the reactants.

Conversion of Polysulfides: Lower to Higher and Vice Versa

The sulfur rank of polysulfides can be readily modified. Lower-order polysulfides, such as disulfides, can be converted into higher-order polysulfides, like trisulfides, through the addition of elemental sulfur. Conversely, higher polysulfides can be transformed into their lower-order counterparts by reacting them with mercaptans. google.com

A common industrial synthesis for Di-tert-dodecyl trisulphide involves the direct reaction of tert-dodecyl mercaptan with elemental sulfur in the presence of a catalyst. google.com This process can be viewed as an upward conversion, where the sulfur rank is increased from a thiol to a trisulphide. The reaction is typically facilitated by a basic catalyst. scribd.com For instance, a mixture containing tert-dodecyl mercaptan (TDM) can be reacted with sulfur using a polyethoxylated tert-dodecyl mercaptan catalyst containing sodium hydroxide. scribd.com Another method utilizes a catalyst system where tert-dodecyl mercaptan is reacted with molten sulfur at elevated temperatures, achieving a high yield of the desired trisulphide. google.com

The general principles for these interconversions are summarized in the table below.

| Conversion Type | General Reaction | Reactant Molar Ratio |

| Lower to Higher Polysulfide | R-S₂-R + S → R-S₃-R | Mercaptan/Sulfur ratio is typically between 0.3 and 10. google.com |

| Higher to Lower Polysulfide | R-S₅-R + 2 R-SH → 2 R-S₃-R | Mercaptan/Polysulfide ratio is advantageously between 2 and 10. google.com |

In specific preparations of Di-tert-dodecyl trisulphide, higher polysulfides can also serve as reactants. For example, if residual mercaptan needs to be removed from a crude trisulphide product, a sulfur donor such as Di-tert-dodecyl pentasulphide can be added. google.com This process helps to drive the equilibrium towards the formation of the desired trisulphide, effectively converting the unreacted mercaptan. google.com

Oxidative Coupling Reactions in Thiol Chemistry

The synthesis of polysulfides from thiols is fundamentally an oxidative process. While the direct oxidation of mercaptans with agents like oxygen often leads to disulfides, the formation of trisulfides involves the reaction of a thiol with a source of sulfur atoms, which can be considered a form of oxidative coupling. google.comatamanchemicals.com

The synthesis of Di-tert-dodecyl trisulphide from tert-dodecyl mercaptan exemplifies this transformation. The reaction involves the coupling of two tert-dodecyl mercaptan molecules with a sulfur atom, typically sourced from elemental sulfur. This process is catalyzed by basic substances, such as functionalized polystyrene-divinylbenzene (PS-DVB) resins or other basic catalysts. google.com

Detailed research findings from patented industrial processes provide insight into the specific conditions for this transformation.

| Catalyst System | Reactants | Temperature | Yield | Reference |

| Polyethoxylated tert-dodecyl mercaptan with NaOH | tert-Dodecyl Mercaptan, Sulfur | 130°C (initial), then 75°C | 98% | google.com |

| PS-DVB resin with ethylenediamine groups | tert-Dodecylmercaptan, Sulfur | 70°C | 92% (for disulfide) | google.com |

| Liquid catalyst (C₉H₁₉S(CH₂CH₂O)₆H·(NaOH)₀.₃₄₉) | tert-Dodecyl Mercaptan, Molten Sulfur | 130°C | ~98% | google.com |

| Heterogeneous Catalysis | t-dodecyl mercaptan, powdered sulfur | 110°C | Not specified | google.com |

Mechanistic Investigations of Di Tert Dodecyl Trisulphide Reactivity

Fundamental Reaction Mechanisms

The core reactivity of Di-tert-dodecyl trisulphide involves reactions at the sulfur-sulfur bonds. These reactions include nucleophilic exchanges, radical processes, and redox chemistry.

The thiol-disulfide exchange is a crucial reaction class for sulfur-containing compounds. nih.gov In the context of a trisulfide, a thiolate anion (RS⁻) acts as a nucleophile, attacking one of the sulfur atoms of the trisulfide linkage. This process is mechanistically analogous to the well-studied thiol-disulfide exchange. nih.gov

The reaction is generally understood to proceed via a direct substitution mechanism, specifically an Sₙ2-type reaction. nih.govnih.gov The thiolate nucleophile attacks one of the sulfur atoms in the S-S-S chain. Theoretical and experimental evidence suggests that this occurs through a linear trisulfide-like transition state. nih.gov For sterically hindered compounds like Di-tert-dodecyl trisulphide, the potential energy surface shows a clear preference for the Sₙ2 displacement pathway. nih.gov The large tert-dodecyl groups significantly influence the accessibility of the sulfur atoms to the incoming nucleophile.

An alternative pathway involves the formation of a distinct intermediate. nih.gov Density functional theory (DFT) studies on similar exchange reactions support the potential for a trisulfur (B1217805) anionic intermediate to form, which may have a sufficient lifetime to allow for the conformational changes needed to form a new disulfide bond. nih.gov In the case of Di-tert-dodecyl trisulphide, the reaction with a thiolate (R'-S⁻) would proceed as follows, potentially involving a hypervalent sulfur intermediate:

Step 1 (Attack): t-C₁₂H₂₅-S-S-S-C₁₂H₂₅-t + R'-S⁻ → [t-C₁₂H₂₅-S-S(S-R')-S-C₁₂H₂₅-t]⁻

Step 2 (Cleavage): [t-C₁₂H₂₅-S-S(S-R')-S-C₁₂H₂₅-t]⁻ → t-C₁₂H₂₅-S-S-R' + t-C₁₂H₂₅-S⁻

The significant steric bulk of the tert-dodecyl groups can be expected to slow the kinetics of this exchange compared to less hindered linear polysulfides.

Table 1: Comparison of Proposed Mechanisms for Thiolate-Trisulfide Exchange

| Mechanism | Description | Key Features for Di-tert-dodecyl Trisulphide |

| Sₙ2-type Direct Substitution | A one-step process where the nucleophilic thiolate attacks a sulfur atom, leading to a transition state without a stable intermediate. nih.gov | Favored due to steric hindrance from tert-dodecyl groups which can make the formation of a stable, crowded intermediate less likely. nih.gov |

| Intermediate Formation | A two-step process involving the formation of a hypervalent sulfur anionic intermediate which then breaks down to products. nih.gov | The intermediate's stability and lifetime would be influenced by the electronic and steric effects of the tert-dodecyl groups. nih.gov |

Di-tert-dodecyl trisulphide can participate in radical-mediated reactions, particularly under conditions of thermal stress or UV irradiation. researchgate.net These processes involve the homolytic cleavage of the sulfur-sulfur bonds, which are weaker than carbon-sulfur or carbon-carbon bonds. The cleavage of a S-S bond in the trisulfide generates thiyl radicals (RS•) and perthiyl radicals (RSS•).

t-C₁₂H₂₅-S-S-S-C₁₂H₂₅-t → t-C₁₂H₂₅-S• + •S-S-C₁₂H₂₅-t or t-C₁₂H₂₅-S-S-S-C₁₂H₂₅-t → t-C₁₂H₂₅-S-S• + •S-C₁₂H₂₅-t

These generated radicals are highly reactive and can initiate chain reactions. One important radical-mediated process is the disulfide exchange reaction, which can be promoted by ultrasonic irradiation. While this has been observed with the related di-tert-dodecyl disulfide, the bulky tert-dodecyl groups are known to slow the reaction kinetics compared to smaller disulfides. Similar steric effects would be at play in the trisulfide, governing the rate of radical exchange. The antioxidant activity of polysulfides is also linked to their ability to act as radical scavengers. researchgate.net

The sulfur atoms in Di-tert-dodecyl trisulphide can exist in different oxidation states, making the compound susceptible to both oxidation and reduction.

Oxidation: Oxidation of organic polysulfides can lead to the formation of various sulfur-oxygen compounds. Analogous to disulfides, which can be oxidized to sulfoxides and sulfones, the trisulfide linkage can be oxidized. The reaction with oxidizing agents would likely lead to thiosulfinates (RS(O)SR) and thiosulfonates (RS(O)₂SR) analogues derived from the trisulfide structure. For instance, the decomposition of a related compound, di-tert-butyl trisulfide-1-oxide, has been studied, indicating that such oxidized species can be formed. researchgate.net

Reduction: Reduction of the trisulfide linkage results in the cleavage of S-S bonds to form thiols. Strong reducing agents, such as lithium aluminum hydride, can reduce disulfides back to their corresponding thiols. A similar reaction is expected for Di-tert-dodecyl trisulphide, which would ultimately yield tert-dodecyl thiol.

t-C₁₂H₂₅-S-S-S-C₁₂H₂₅-t + Reducing Agent → 2 t-C₁₂H₂₅-SH

This process is fundamental to the role of some sulfur compounds in biological and industrial systems.

Beyond thiolate exchange, other nucleophiles can attack the sulfur linkage of Di-tert-dodecyl trisulphide. These reactions are a form of nucleophilic substitution where a portion of the trisulfide acts as a leaving group. The central sulfur atom of the trisulfide is generally more electrophilic and is a likely site for nucleophilic attack.

Nu⁻ + t-C₁₂H₂₅-S-S(α)-S-C₁₂H₂₅-t → [Nu-S(α)-S-C₁₂H₂₅-t] + t-C₁₂H₂₅-S⁻

The success and pathway of such a reaction depend heavily on the strength of the nucleophile and the reaction conditions. youtube.com The significant steric hindrance from the tert-dodecyl groups would play a major role, potentially shielding the sulfur atoms and necessitating stronger nucleophiles or more forcing conditions for the reaction to proceed at a reasonable rate. youtube.com

Degradation Pathways of Di-tert-dodecyl Trisulphide and Related Polysulfides

The stability of Di-tert-dodecyl trisulphide is a critical factor, particularly in applications like lubricants where it is exposed to high temperatures.

Organic polysulfides are known to undergo thermal decomposition. A key stability factor for Di-tert-dodecyl trisulphide is the strength of the S-S bonds compared to the S-C bonds. The S-S bond dissociation energy is lower, making it the more likely point of initial cleavage under thermal stress.

Research on related compounds shows that polysulfides generally exhibit higher thermal resilience compared to their disulfide counterparts. This enhanced stability makes them suitable for high-stress applications. However, at sufficiently high temperatures, degradation will occur. The thermal decomposition of the related di-tert-dodecyl disulfide involves radical mechanisms that lead to β-scission, producing alkenes (like isobutene) and smaller thiols.

A plausible thermal degradation pathway for Di-tert-dodecyl trisulphide would be initiated by the homolytic cleavage of a sulfur-sulfur bond, as described in section 3.1.2. The resulting radicals can then undergo a series of secondary reactions.

Table 2: Potential Products from Thermal Degradation of Di-tert-dodecyl Trisulphide

| Product Type | Example | Formation Mechanism |

| Thiols | tert-Dodecyl Thiol (t-C₁₂H₂₅SH) | Hydrogen abstraction by a thiyl radical (t-C₁₂H₂₅S•). |

| Disulfides | Di-tert-dodecyl Disulfide | Recombination of thiyl radicals or elimination of a sulfur atom. |

| Sulfides | Di-tert-dodecyl Sulfide (B99878) | Elimination of two sulfur atoms. |

| Alkenes | Isobutene and other olefins | β-scission of the tert-dodecyl radical. |

| Elemental Sulfur | S₈ | Extrusion from the polysulfide chain. |

| Hydrogen Sulfide | H₂S | Radical recombination and hydrogen abstraction. |

Oxidative Degradation Processes

The oxidative degradation of di-tert-dodecyl trisulphide involves the progressive oxidation of the sulfur atoms. While direct studies on di-tert-dodecyl trisulphide are limited, the reactivity of analogous organosulfur compounds, such as disulfides and other polysulfides, provides a clear model for its degradation pathways. The oxidation process typically yields more oxygenated sulfur species, primarily sulfoxides and sulfones.

The initial step in the oxidation of a trisulphide is the formation of a thiosulfinate, which is a trisulphide-1-oxide. Research on the decomposition of a related compound, di-tert-butyl trisulfide-1-oxide, shows that it undergoes thermal decomposition to yield a di-tert-butyl thiosulfonate. chemistrylearner.com This suggests a likely pathway for di-tert-dodecyl trisulphide, where oxidation can lead to the formation and subsequent rearrangement or decomposition of intermediate oxides.

Further oxidation can lead to the formation of species with sulfur in higher oxidation states. The oxidation of parent polysulfides can be controlled to produce either polysulfoxides or, with stronger oxidants or longer reaction times, fully converted polysulfones. researchgate.net For instance, the oxidation of di-tert-dodecyl disulfide, a related compound with a shorter sulfur chain, can produce the corresponding sulfoxides and sulfones. acs.org The presence of the trisulphide linkage in di-tert-dodecyl trisulphide offers multiple sites for oxidation, potentially leading to a complex mixture of products. Hazardous decomposition products from related di-tert-dodecyl polysulfides under combustion conditions include carbon oxides and sulfur oxides. wur.nl

Table 1: Potential Products of Di-tert-dodecyl Trisulphide Oxidation

| Oxidizing Condition | Potential Product Class | Specific Example Product Name |

| Mild Oxidation | Thiosulfinate | Di-tert-dodecyl trisulphide-1-oxide |

| Further Oxidation | Thiosulfonate | Di-tert-dodecyl thiosulfonate |

| Strong/Prolonged Oxidation | Sulfoxide/Sulfone Derivatives | Di-tert-dodecyl trisulphide dioxide/trioxide, etc. |

| Combustion | Simple Oxides | Carbon Oxides, Sulfur Oxides |

Microbial Biodegradation Pathways

The microbial biodegradation of organosulfur compounds is a critical process in the global sulfur cycle, although specific pathways for di-tert-dodecyl trisulphide are not extensively detailed in the literature. However, research on analogous alkyl sulfides, disulfides, and polysulfides allows for the elucidation of likely microbial degradation mechanisms.

Bacteria capable of metabolizing alkyl sulfides, such as certain Thiobacillus species, have been identified. nih.gov These bacteria can utilize alkyl sulfides and disulfides under both aerobic and anaerobic conditions, indicating that the degradation is not dependent on a single metabolic strategy. nih.gov The initial step in the metabolism of polysulfides often involves the reductive cleavage of the sulfur-sulfur bonds. nih.gov Specialized enzymes, such as polysulfide reductases found in various bacteria, catalyze this reaction. acs.orgnih.gov This enzymatic action would break the trisulphide chain of di-tert-dodecyl trisulphide, likely producing di-tert-dodecyl disulfide and a sulfide species, or tert-dodecyl thiols.

These smaller sulfur compounds can then enter other metabolic pathways. For example, thiols can be oxidized, and the resulting sulfur-containing compounds can be assimilated by microorganisms for growth. nih.gov In some bacteria, the complete oxidation of organic matter can be coupled to the reduction of sulfate (B86663) under anaerobic conditions. researchgate.net The degradation process is influenced by the presence of other nutrients; for instance, an extra carbon source can facilitate the transfer of organosulfur into amino acids during sulfur metabolism. nih.gov

Table 2: Key Enzymes and Processes in Microbial Polysulfide Degradation

| Enzyme/Process | Organism Type | Function | Potential Result for Di-tert-dodecyl Trisulphide |

| Polysulfide Reductase (Psr) | Sulfur-reducing bacteria (e.g., Thermus thermophilus) | Reductive cleavage of S-S bonds in polysulfides. nih.gov | Cleavage of the trisulphide linkage to form smaller sulfur compounds. |

| Alkyl Sulfide Metabolism | Denitrifying bacteria (e.g., Thiobacillus sp.) | Oxidation of alkyl sulfides and disulfides. nih.gov | Degradation of the tert-dodecyl alkyl chains and oxidation of sulfur atoms. |

| Sulfur Assimilation | Various bacteria | Incorporation of sulfur into cellular components (e.g., amino acids). nih.gov | Breakdown products are used for microbial growth. |

Photodecomposition Studies of Related Thiosulfides

Photodecomposition involves the degradation of a chemical compound by light. While specific photodecomposition studies on di-tert-dodecyl trisulphide are not prominent, research on related thiosulfides and thiosulfates provides insight into potential mechanisms. The key to this process is the absorption of ultraviolet (UV) or visible light, which can excite the molecule and lead to bond cleavage.

The photostability of a molecule can also be influenced by its chemical environment. For example, the photodegradation of phenobarbital (B1680315) is significantly affected by the presence of sodium thiosulfate, which appears to form a complex with the molecule, thereby stabilizing it against UV radiation. nih.gov This suggests that the photodecomposition rate of di-tert-dodecyl trisulphide could be altered by interactions with other compounds in a given matrix.

Table 3: Factors Influencing Photodecomposition of Related Sulfur Compounds

| Factor | Effect on Degradation | Reference Compound(s) |

| Light Intensity | Higher intensity generally increases the rate of degradation. | Sodium Thiosulfate researchgate.net |

| pH and Buffer System | Can significantly alter degradation kinetics. | Phenobarbital/Sodium Thiosulfate nih.gov |

| Presence of Catalysts | Photocatalysts can enhance the rate of photooxidation. | Sodium Thiosulfate nih.gov |

| Complex Formation | Can increase stability and slow decomposition. | Phenobarbital/Sodium Thiosulfate nih.gov |

Stereochemical and Steric Effects on Reaction Kinetics and Mechanisms

The reactivity of di-tert-dodecyl trisulphide is profoundly influenced by the stereochemical and steric properties of its large alkyl groups. Steric hindrance refers to the slowing of chemical reactions due to the bulk of the substituents near the reaction center. wikipedia.org The two tert-dodecyl groups are exceptionally bulky, creating significant steric shielding around the reactive trisulphide linkage.

This steric bulk has a direct impact on reaction kinetics, particularly for reactions that require a nucleophile or another reactant to approach the sulfur atoms. chemistrylearner.com For nucleophilic substitution reactions, the bulky tert-dodecyl groups physically obstruct the pathway for the incoming nucleophile, which significantly slows the reaction rate compared to less hindered linear alkyl or aryl disulfides. chemistrylearner.comacs.org This effect is a well-documented phenomenon in organic chemistry, where tertiary carbons create high steric hindrance that can inhibit reactions like the SN2 mechanism. youtube.com

Table 4: Comparison of Steric Effects in Alkyl Sulfur Compounds

| Compound Type | Steric Hindrance | Effect on Nucleophilic Attack | Solubility in Non-Polar Solvents | Reference |

| Di-tert-dodecyl Trisulphide | High | Significantly hindered reaction rates | High | acs.orgresearchgate.net |

| Linear Alkyl Disulfides (e.g., Dibutyl Disulfide) | Low | Faster reaction rates | Moderate | acs.org |

| Aryl Disulfides (e.g., Diphenyl Disulfide) | Moderate | Less hindered than t-dodecyl | Moderate | acs.org |

Advanced Spectroscopic and Analytical Characterization of Di Tert Dodecyl Trisulphide

Chromatographic Techniques for Compound Analysis

Chromatographic methods are indispensable for separating Di-tert-dodecyl trisulphide from complex mixtures and for assessing its purity by detecting and quantifying any present impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Identification and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the identification and purity verification of Di-tert-dodecyl trisulphide. libretexts.org In this technique, the sample is first vaporized and separated based on its components' boiling points and interactions with the stationary phase in the gas chromatograph. youtube.com Subsequently, the separated components enter the mass spectrometer, where they are ionized, and the resulting fragments are analyzed based on their mass-to-charge ratio. libretexts.org

Furthermore, GC-MS is highly effective for purity assessment. By separating the main compound from any impurities, the technique allows for the identification and semi-quantification of these minor components. researchgate.netscispace.com The high sensitivity of modern GC-MS instruments enables the detection of even trace amounts of related substances or residual starting materials. libretexts.org For complex samples, techniques like direct thermal desorption can be coupled with GC-MS to analyze volatile and semi-volatile organosulfur compounds. mdpi.com

A summary of typical GC-MS applications is provided in the table below.

| Parameter | Description | Relevance to Di-tert-dodecyl Trisulphide |

| Retention Time | The time it takes for the compound to travel through the GC column. | A characteristic value that aids in the identification of Di-tert-dodecyl trisulphide under specific chromatographic conditions. |

| Molecular Ion Peak (M+) | The peak corresponding to the intact molecule with one electron removed. | Confirms the molecular weight of Di-tert-dodecyl trisulphide. |

| Fragmentation Pattern | The series of peaks corresponding to the charged fragments of the molecule. | Provides a unique "fingerprint" for structural confirmation. The fragmentation of the dodecyl chains and the trisulphide bridge are key identifiers. |

| Purity Analysis | The detection and quantification of other peaks in the chromatogram. | Allows for the identification and estimation of the concentration of impurities. |

High-Performance Liquid Chromatography (HPLC) for Impurity Quantification

High-performance liquid chromatography (HPLC) is a complementary technique to GC-MS, particularly useful for the analysis of less volatile or thermally labile impurities that may be present in Di-tert-dodecyl trisulphide samples. nih.govrsc.org HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. rsc.org

For the quantification of impurities, a suitable HPLC method would involve a reversed-phase column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. osti.gov Detection can be achieved using various detectors, with a UV detector being a common choice if the impurities possess chromophores. However, for compounds like Di-tert-dodecyl trisulphide and its related impurities that may lack strong UV absorption, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) could be more effective.

In some cases, derivatization of the polysulfide species may be necessary to enhance their detection by UV or fluorescence detectors. osti.govskemman.is For instance, polysulfides can be derivatized to form compounds that are more readily detectable. osti.gov The coupling of HPLC with mass spectrometry (HPLC-MS) offers a powerful approach for both the separation and definitive identification of impurities. nih.govrsc.orgnih.gov This hyphenated technique provides the retention time data from HPLC and the mass-to-charge ratio information from MS, enabling a comprehensive impurity profile. nih.govrsc.org

The following table outlines the key aspects of using HPLC for impurity quantification in Di-tert-dodecyl trisulphide.

| Parameter | Description | Significance for Impurity Analysis |

| Stationary Phase | Typically a C18 or C8 bonded silica (B1680970) for reversed-phase chromatography. | The choice of stationary phase influences the separation of Di-tert-dodecyl trisulphide from its structurally similar impurities. |

| Mobile Phase | A mixture of solvents, such as acetonitrile (B52724) and water, often with modifiers like formic acid. nih.gov | The composition and gradient of the mobile phase are optimized to achieve the best separation of all components. |

| Detector | UV, ELSD, CAD, or Mass Spectrometry. | The detector must be capable of sensitively detecting both the main compound and any potential impurities. |

| Quantification | Based on the peak area of the impurities relative to a standard or the main peak. | Allows for the precise determination of the concentration of each impurity, which is critical for quality control. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of Di-tert-dodecyl trisulphide. nih.gov Both ¹H (proton) and ¹³C (carbon-13) NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively, allowing for the confirmation of its connectivity. researchgate.net

In the ¹H NMR spectrum of Di-tert-dodecyl trisulphide, one would expect to see signals corresponding to the different types of protons present in the tert-dodecyl groups. The chemical shifts of these signals are influenced by the electron density around the protons. For instance, the protons on the methyl groups will appear at a different chemical shift than the protons on the methylene (B1212753) groups. The integration of the peaks provides the ratio of the number of protons of each type.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the Di-tert-dodecyl trisulphide structure will give rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., methyl, methylene, quaternary).

While specific NMR data for Di-tert-dodecyl trisulphide is not widely published, general chemical shift ranges for similar alkyl chains can be used for interpretation. epfl.ch The presence of the trisulphide linkage would also influence the chemical shifts of the adjacent carbon and hydrogen atoms.

The table below summarizes the expected NMR data for Di-tert-dodecyl trisulphide based on general principles.

| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |

| ¹H | ~0.8-1.5 | Signals corresponding to the methyl (CH₃) and methylene (CH₂) protons of the dodecyl chains. The protons on the carbon attached to the sulfur atoms would likely be shifted further downfield. |

| ¹³C | ~10-60 | Signals for the various carbon atoms in the dodecyl chains. The carbon atom directly bonded to the sulfur atoms would exhibit a distinct chemical shift. |

High-Resolution Mass Spectrometry for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of Di-tert-dodecyl trisulphide. nih.govnih.gov Unlike standard mass spectrometry, HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. nih.gov

This high precision allows for the determination of the exact elemental composition of the molecule. By comparing the experimentally measured accurate mass with the theoretical mass calculated from the molecular formula (C₂₄H₅₀S₃), the identity of Di-tert-dodecyl trisulphide can be confirmed with a high degree of confidence. This is particularly important to differentiate it from other compounds that may have the same nominal mass but a different elemental composition.

The table below highlights the role of HRMS in the identification of Di-tert-dodecyl trisulphide.

| Parameter | Measurement | Significance |

| Theoretical Mass | Calculated based on the exact masses of the most abundant isotopes of Carbon, Hydrogen, and Sulfur. | Provides the expected accurate mass for the molecular formula C₂₄H₅₀S₃. |

| Measured Accurate Mass | Determined experimentally using a high-resolution mass spectrometer. | A close match between the measured and theoretical mass (typically within a few ppm) confirms the elemental composition. |

| Mass Error | The difference between the theoretical and measured mass, usually expressed in parts per million (ppm). | A small mass error provides strong evidence for the correct molecular formula and, consequently, the identity of the compound. |

Computational Chemistry and Theoretical Modeling of Di Tert Dodecyl Trisulphide

Quantum Chemical Calculations (DFT, ab initio) for Reaction Energetics and Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the reaction energetics and decomposition pathways of molecules like Di-tert-dodecyl Trisulphide. These methods allow for the calculation of fundamental properties such as bond dissociation energies (BDEs), which are critical for understanding the initiation steps of thermal decomposition.

For instance, theoretical calculations on simpler sulfides and disulfides indicate the typical energy required to break these bonds. A study using various ab initio and DFT methods calculated the S-S and S-C bond dissociation energies for several small sulfur-containing molecules scispace.com. Another approach involves estimating bond dissociation energies from the rate constants of radical reactions, which has been applied to a wide range of organic sulfur compounds researchgate.net. Machine learning models trained on large datasets of DFT calculations are also emerging as a rapid method for predicting BDEs with high accuracy nih.gov.

The reaction pathways for the decomposition of trisulfides can be complex. For example, the desulfurization of trisulfides by phosphines has been shown to proceed via different mechanisms depending on the substrate structure and solvent polarity, leading to either central or terminal sulfur atom removal osti.gov. In the context of thermal decomposition (pyrolysis), the initial homolytic cleavage of the S-S or C-S bond would generate radical species. The stability of these resulting radicals plays a crucial role in determining the predominant reaction pathway. The large tert-dodecyl groups in Di-tert-dodecyl Trisulphide would influence the stability of the resulting carbon- and sulfur-centered radicals through steric and electronic effects.

Table 1: Representative Calculated Bond Dissociation Energies (BDEs) for Simple Organic Sulfur Compounds

| Compound | Bond | Method | Calculated BDE (kcal/mol) |

| Dimethyl Disulfide | S-S | MP2/6-31+G(d) | 73.5 |

| Dimethyl Disulfide | S-C | MP2/6-31+G(d) | 75.8 |

| Methanethiol | S-C | MP2/6-31+G(d) | 75.6 |

| Hydrogen Disulfide | S-S | MP2/6-31+G(d) | 68.6 |

Note: This table presents data for smaller, related molecules to illustrate the typical energy scales of S-S and C-S bonds as specific data for Di-tert-dodecyl Trisulphide is not available in the cited literature. The values are from reference scispace.com.

DFT calculations would allow for the mapping of the potential energy surface for the decomposition of Di-tert-dodecyl Trisulphide, identifying transition states and calculating activation energy barriers for various possible reaction channels nih.gov. This would reveal the energetically most favorable decomposition mechanism, whether it involves S-S bond scission to form two tert-dodecylthiyl radicals, or C-S bond cleavage to form a tert-dodecyl radical and a tert-dodecyltrisulfanyl radical.

Kinetic Modeling of Complex Reaction Networks (e.g., Pyrolysis)

The process begins with initiation reactions, which are the bond-breaking events discussed in the previous section. The resulting radicals then participate in a cascade of subsequent reactions, including:

Hydrogen abstraction: Radicals can abstract hydrogen atoms from other molecules, leading to the formation of stable products and new radicals.

β-scission: Larger radicals can decompose into smaller molecules and radicals.

Radical recombination: Two radicals can combine to form a stable molecule.

Disproportionation: A hydrogen atom is transferred between two radicals, resulting in an alkane and an alkene.

Kinetic models for pyrolysis are typically constructed based on a detailed reaction mechanism comprising these elementary steps. The rate constants for each reaction are often determined using transition state theory in conjunction with quantum chemical calculations of the activation energies scispace.commdpi.comresearchgate.netcardiff.ac.uk. For complex systems, model-free methods like the Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS) can also be used to determine kinetic parameters from thermogravimetric analysis (TGA) data cardiff.ac.uk.

While a specific kinetic model for Di-tert-dodecyl Trisulphide is not publicly documented, the general approach can be outlined. A study on the thermolysis of alliin, another organosulfur compound, demonstrated that its thermal degradation follows first-order kinetics and leads to the formation of various di-, tri-, and tetrasulfides nih.gov. This highlights the potential for complex secondary reactions in sulfur-containing systems.

Computational Fluid Dynamics (CFD) can be coupled with kinetic models to simulate pyrolysis in a reactor setting, providing insights into the interplay between chemical reactions and transport phenomena preprints.org.

Table 2: Key Parameters in Kinetic Modeling of Pyrolysis

| Parameter | Description | Method of Determination |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Quantum chemical calculations (e.g., DFT), Model-free methods (e.g., OFW, KAS from TGA data) cardiff.ac.uk |

| Pre-exponential Factor (A) | A measure of the frequency of collisions in the correct orientation. | Transition state theory, Model-fitting methods from experimental data scispace.com |

| Reaction Order (n) | The exponent of the concentration term in the rate equation. | Determined experimentally or assumed based on the elementary step. |

| Rate Constant (k) | The proportionality constant in the rate equation, often described by the Arrhenius equation. | Calculated from Ea and A. |

This table outlines the fundamental parameters required for building a kinetic model for the pyrolysis of a compound like Di-tert-dodecyl Trisulphide.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its functional properties or biological activity. For Di-tert-dodecyl Trisulphide, which is primarily used as an extreme pressure (EP) additive in lubricants, SAR studies can elucidate how its molecular features contribute to its performance.

The effectiveness of organic polysulfides as EP additives is attributed to their ability to form a protective tribo-film on metal surfaces under high pressure and temperature conditions elsevierpure.comresearchgate.net. This film prevents direct metal-to-metal contact, reducing friction and wear. The key "activity" in this context is the load-carrying capacity and anti-wear performance.

Computational SAR approaches for lubricant additives typically involve researchgate.netnlgi.org:

Descriptor Calculation: A wide range of molecular descriptors are calculated for a series of related compounds. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., partial charges, HOMO/LUMO energies), and lipophilic (e.g., logP) properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the measured activity (e.g., weld load in a four-ball test).

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For alkyl polysulfides, key structural features that are expected to influence their activity as EP additives include:

Sulfur Chain Length: The number of sulfur atoms in the polysulfide chain affects its reactivity and the nature of the resulting tribo-film.

Alkyl Group Structure: The size, branching, and nature of the alkyl groups (in this case, tert-dodecyl) influence the solubility of the additive in the base oil and the physical properties of the tribo-film. The bulky tert-dodecyl groups likely enhance the solubility in hydrocarbon base oils and contribute to the formation of a thick, protective layer.

Bond Strengths: As discussed earlier, the C-S and S-S bond dissociation energies are crucial for the initiation of the chemical reactions that lead to film formation.

While a specific QSAR study for Di-tert-dodecyl Trisulphide was not found, studies on other sulfur-containing lubricant additives have demonstrated the utility of this approach. For example, the performance of polysulfide additives has been shown to depend on the nature of the base oil, with vegetable oils sometimes enhancing their effectiveness more than paraffinic oils researchgate.net. Computational studies on other EP additives also highlight the importance of molecular properties like dipolar and inducible dipolar activity in their interaction with metal surfaces researchgate.net.

Table 3: Examples of Molecular Descriptors Used in SAR/QSAR for Lubricant Additives

| Descriptor Type | Example Descriptors | Relevance to Lubricant Additive Performance |

| Constitutional | Molecular Weight, Number of Sulfur Atoms | Relates to the overall size and composition of the additive. |

| Topological | Wiener Index, Kier & Hall Shape Indices | Quantify molecular branching and shape, which affect solubility and film formation. |

| Quantum Chemical | HOMO/LUMO Energies, Partial Atomic Charges, Dipole Moment | Relate to the reactivity of the molecule, its ability to donate or accept electrons, and its interaction with polar metal surfaces researchgate.net. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the solubility of the additive in non-polar base oils. |

This table provides examples of descriptors that would be calculated in a computational SAR study of Di-tert-dodecyl Trisulphide and its analogues to build a predictive model of its performance as an extreme pressure additive.

Research Applications and Functional Roles of Di Tert Dodecyl Trisulphide

Role in Lubricant and Tribological Systems

Di-tert-dodecyl trisulphide is a notable organosulfur compound utilized in the formulation of lubricants and functional fluids. Its molecular structure, featuring a trisulphide bridge connecting two tert-dodecyl groups, imparts properties that are highly desirable in applications where friction and wear are critical concerns. ontosight.ai The presence of sulfur in a readily available form allows the compound to interact with metal surfaces under boundary lubrication conditions, forming protective films that mitigate damage and improve operational efficiency.

Extreme Pressure (EP) and Anti-Wear (AW) Additive Performance

Di-tert-dodecyl trisulphide and related polysulfides are recognized for their efficacy as extreme pressure (EP) and anti-wear (AW) additives in a variety of lubricants, including gear oils and greases. vanderbiltchemicals.comvanderbiltchemicals.com These additives are crucial in preventing catastrophic failure and scuffing of metal surfaces subjected to high loads and temperatures. sbzcorporation.com The mechanism of action involves the chemical reaction of the sulfur-containing additive with the metal surfaces to form a sacrificial layer. This film possesses a lower shear strength than the base metal, allowing for smoother sliding and preventing direct metal-to-metal contact and welding of asperities.

Anti-wear additives, sometimes referred to as mild EP additives, function under boundary conditions where the lubricant film is not sufficient to completely separate the moving surfaces. precisionlubrication.com They form a protective layer through chemical reaction with the metal, reducing wear and friction. precisionlubrication.com Di-tert-dodecyl polysulfides are used as anti-wear and extreme pressure additives in applications where inactive sulfur is required. vanderbiltchemicals.comvanderbiltchemicals.com The performance of these additives can be evaluated using standardized tests such as the Four-Ball Wear and EP Test, FZG Four-Square Gear Test, and Falex EP/Wear Tester. develub.com

Interactive Table: Performance Characteristics of Di-tert-dodecyl Trisulphide in Lubricants

| Property | Function | Mechanism | Relevant Test Methods |

| Extreme Pressure (EP) | Prevents catastrophic failure under high loads | Forms a sacrificial, low-shear strength film on metal surfaces | FZG Four-Square Gear Test, L-37 High Torque Test, L-42 High Speed Shock Test develub.com |

| Anti-Wear (AW) | Reduces gradual material loss from sliding contact | Creates a protective layer through chemical reaction with the metal surface precisionlubrication.com | Four-Ball Wear Test, Falex EP/Wear Tester, Timken EP Test develub.com |

| Anti-Scuff | Mitigates adhesive wear and surface damage | Similar to EP and AW, forms a protective film to prevent welding of surface asperities | - |

Compatibility and Stability in Diverse Lubricant Formulations

A critical aspect of lubricant additive performance is its compatibility and stability within various base oils and in the presence of other additives. Di-tert-dodecyl trisulphide is utilized in formulations with different base oils, including mineral and synthetic types. researchgate.net Its non-corrosive nature towards yellow metals makes it a suitable choice for a wide range of industrial and automotive applications.

The stability of the lubricant formulation is also paramount. Di-tert-dodecyl trisulphide is considered an inactive sulfur carrier, which influences its oxidative stability characteristics. lube-media.com Studies have explored the oxidation induction time (OIT) of lubricant blends containing this additive, providing insights for formulators on achieving desired performance levels. lube-media.com The compatibility of di-tert-dodecyl trisulphide with other components in a lubricant package, such as detergents and other antioxidants, is a key consideration in developing robust and long-lasting lubricants. lube-media.com Furthermore, its use in conjunction with other additives like molybdenum dialkyl dithiocarbamate (B8719985) (MoDTC) can lead to synergistic effects, such as enhanced friction reduction. develub.com

Contributions to Polymer Science and Materials Engineering

The unique chemical structure of di-tert-dodecyl trisulphide also lends itself to applications in polymer science and materials engineering. The trisulphide linkage can be leveraged to introduce specific functionalities into polymer backbones or to act as a modifying agent in polymer formulations.

Modifiers in Polymer Synthesis and Formulations

In polymer synthesis, compounds containing disulfide and polysulfide bonds can be incorporated into polymer chains. rsc.org This can be achieved through the polymerization of monomers containing these functionalities. The presence of the trisulphide group can influence the final properties of the polymer, such as its thermal stability and mechanical characteristics. For instance, polysulfides are used as additives in plastics to enhance durability and resistance. ontosight.ai The synthesis of organic polysulfides, including di-tert-dodecyl trisulphide, can be achieved through the reaction of mercaptans with sulfur in the presence of a catalyst. google.com

Development of Degradable Polymeric Materials

There is a growing interest in the development of polymers that can be degraded in a controlled manner, which is important for applications such as temporary medical implants and for addressing environmental concerns related to plastic waste. matec-conferences.orgnih.gov The disulfide and polysulfide linkages are known to be cleavable under specific chemical or thermal conditions. researchgate.net This property can be exploited to design degradable polymers. By incorporating di-tert-dodecyl trisulphide or similar structures into a polymer matrix, it is possible to create materials that break down in response to a specific trigger, such as a reducing agent or elevated temperature. researchgate.nettainstruments.com The degradation of polymers containing disulfide bonds can be controlled by factors like temperature and the stoichiometry of the monomers used in their synthesis. researchgate.net

Exploration in Self-Healing Material Systems

The reversible nature of the disulfide bond has led to its exploration in the design of self-healing polymers. nih.gov These materials have the ability to repair damage autonomously. The principle behind this is the dynamic nature of the disulfide bond, which can break and reform under certain stimuli, such as heat or light. nih.govrsc.org This process of bond exchange allows the polymer network to re-form across a damaged area, restoring the material's integrity. While research in this area is ongoing, the incorporation of trisulphide linkages, such as that found in di-tert-dodecyl trisulphide, into polymer networks presents a potential pathway for creating novel self-healing materials. The dynamic covalent chemistry of disulfide bonds is a key area of research for developing these advanced materials. nih.gov

Investigation of Biological Activities in Chemical Systems

The unique trisulfide linkage (-S-S-S-) in di-tert-dodecyl trisulphide and related organosulfur compounds imparts specific biological activities that are a subject of ongoing research. These activities are primarily tied to the reactivity of the sulfur atoms within the trisulfide bridge.

The role of organosulfur compounds as antioxidants is complex and highly dependent on the number of sulfur atoms and their oxidation state. Research into the radical-trapping antioxidant (RTA) capabilities of polysulfides has revealed that trisulfides, such as di-tert-dodecyl trisulphide, are not effective RTAs on their own. However, upon oxidation to their corresponding 1-oxides, they become surprisingly effective at scavenging radicals at ambient temperatures.

In contrast, studies have shown that tetrasulfides (containing a -S-S-S-S- linkage) are potent radical-trapping antioxidants, particularly at elevated temperatures (e.g., 160 °C). Their mechanism of action involves homolytic substitution, where a peroxyl radical attacks one of the inner sulfur atoms (S2) of the tetrasulfide bridge. This reaction yields a stabilized perthiyl radical, a key intermediate that allows for the interruption of autoxidation chain reactions. This reactivity is unique to higher polysulfides (n ≥ 4) and is not observed with trisulfides or disulfides under similar conditions. These findings suggest that for a trisulfide to exhibit significant radical-scavenging activity, it may first need to be transformed into a different chemical species, such as its 1-oxide.

Organotrisulfides have demonstrated significant antimicrobial properties, with their potency often linked to the number of sulfur atoms in the polysulfide chain. Diallyl trisulfide (DATS), a well-studied compound from garlic, serves as a key example of the antimicrobial potential of this chemical class.

Research has shown that the antimicrobial capability of diallyl sulfide (B99878) derivatives is determined by the number of sulfur atoms, with DATS being more potent than its disulfide (DADS) and monosulfide (DAS) counterparts. organic-chemistry.org Studies investigating the effect of DATS on the foodborne pathogen Campylobacter jejuni found that it acts as an effective antimicrobial compound, capable of completely eliminating the bacteria at sufficient concentrations. organic-chemistry.org Similarly, DATS has shown a strong antimicrobial effect against multidrug-resistant Pseudomonas aeruginosa. organic-chemistry.org The mechanism is believed to involve the regulation of quorum sensing signal molecules and other virulence factors in bacteria. organic-chemistry.org

| Organism | Compound | Concentration | Observed Effect | Source |

|---|---|---|---|---|

| Campylobacter jejuni | Diallyl Trisulfide (DATS) | 64 µg/mL | Bacterial concentration reduced to 102 CFU/mL. | organic-chemistry.org |

| Campylobacter jejuni | Diallyl Trisulfide (DATS) | 160 µg/mL | Complete elimination of bacteria. | organic-chemistry.org |

| Pseudomonas aeruginosa | Diallyl Trisulfide (DATS) | 2.84 mg/L | 50% decrease in cell density after 120 hours. | organic-chemistry.org |

Utility in Organic Synthesis as a Chemical Reagent

In organic synthesis, trisulfides like di-tert-dodecyl trisulphide are valuable as sulfur-transfer agents. Their utility stems from the reactivity of the central sulfur atom in the trisulfide bridge, which can be transferred to other molecules to form new sulfur-containing compounds. nih.gov For instance, trisulfides can react with thiols in an equilibrium reaction to produce persulfides (RSSH) and a disulfide. nih.gov These resulting persulfides are stronger nucleophiles than their corresponding thiols, making them more reactive toward various electrophiles. acs.org

The synthesis of unsymmetrical trisulfides often involves the use of a precursor that acts as a sulfur donor. For example, 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane has been used as a reagent that, upon reaction with various thiols, yields unsymmetrical trisulfides under mild conditions. organic-chemistry.org This demonstrates the principle of using a trisulfide-containing molecule to construct other, more complex trisulfides. Furthermore, trisulfides can serve as nonenzymatic precursors for hydrogen sulfide (H₂S), an important biological gasotransmitter, by reacting with biological thiols like glutathione (B108866). nih.govnih.gov This reactivity highlights their role as chemical reagents capable of delivering sulfur atoms in both synthetic and biological contexts.

Applications as a Model Compound for Advanced Chemical Systems (e.g., Drug Delivery)

The unique chemical properties of the trisulfide bond make it an excellent model component for designing advanced chemical systems, particularly in the field of drug delivery. The trisulfide linkage has been incorporated into nanoparticulate drug delivery systems (nano-DDS) to create prodrugs that are stable in circulation but can be selectively activated within the tumor microenvironment. nih.govchemicalbook.com

A key advantage of the trisulfide bond over the more commonly used disulfide bond is its enhanced sensitivity to glutathione (GSH), a tripeptide found in significantly higher concentrations inside tumor cells compared to normal cells. nih.gov This differential allows for highly selective, tumor-specific drug release. nih.govchemicalbook.com

In one notable study, a trisulfide bond was used to create a homodimeric prodrug of the chemotherapy agent doxorubicin (B1662922) (DOX). This design resulted in self-assembling nanoparticles with several beneficial features compared to analogous disulfide or thioether-linked prodrugs: nih.govchemicalbook.com

High Drug Loading: The trisulfide-bridged nano-assemblies achieved a high drug loading capacity of 67.24% (w/w). nih.govchemicalbook.com

High Stability: The trisulfide bond promoted more effective self-assembly, leading to superior colloidal stability of the nanoparticles in circulation. nih.govchemicalbook.com

High Tumor Selectivity: Due to the bond's high sensitivity to GSH, the prodrug nanoparticles released the active drug efficiently inside tumor cells while remaining relatively inert in normal cells, thereby reducing systemic toxicity. nih.gov

The structural flexibility conferred by the trisulfide linkage, with its multiple sulfur-containing bond angles, is believed to contribute to the formation of these stable nano-assemblies. nih.gov These characteristics establish the trisulfide bond as a superior model for developing advanced, redox-sensitive nano-DDS for targeted cancer therapy. nih.govchemicalbook.com

| Feature | Trisulfide-Bridged Nano-DDS | Significance | Source |

|---|---|---|---|

| Drug Loading Capacity | 67.24% (w/w) for Doxorubicin | Maximizes therapeutic payload and reduces excipient-related side effects. | nih.govchemicalbook.com |

| Chemical Trigger | High levels of Glutathione (GSH) | Enables selective drug release in the tumor microenvironment. | nih.gov |

| System Stability | High colloidal stability | Prevents premature drug leakage and improves in vivo fate. | nih.govchemicalbook.com |

| Cellular Cytotoxicity | Selectively cytotoxic to tumor cells | Reduces systemic toxicity compared to free drug administration. | nih.gov |

Future Research Directions and Emerging Trends in Di Tert Dodecyl Trisulphide Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of Di-tert-dodecyl trisulphide involves the reaction of tert-dodecyl mercaptan (TDM) with elemental sulfur, often in the presence of a basic catalyst. google.com While effective, future research is increasingly focused on developing more sustainable and efficient synthetic strategies, aligning with the principles of green chemistry. royalsocietypublishing.org

Key trends include:

Inverse Vulcanization: This method utilizes waste elemental sulfur, a massive byproduct of the petroleum industry, and copolymerizes it with unsaturated organic crosslinkers. nih.gov Research into using renewable resources, such as vegetable oils (e.g., canola, soybean, palm oil) or terpenes like dipentene, as the crosslinker is a promising avenue for creating sustainable polysulfides. rsc.orgresearchgate.netrsc.org This approach not only valorizes waste sulfur but also introduces biodegradability and reduces reliance on fossil fuel-based feedstocks. rsc.orgaminer.cn

Catalyst-Free and Greener Conditions: Recent studies have demonstrated the temperature- and solvent-induced selective synthesis of trisulfides over disulfides using simple, inorganic sulfur-transfer agents like sodium sulfide (B99878) (Na₂S) under mild, catalyst-free, and additive-free conditions. rsc.org Exploring the applicability of such methods to the synthesis of Di-tert-dodecyl trisulphide could significantly improve the environmental footprint of its production.

Electrochemical Synthesis: Electrochemical methods powered by renewable energy are emerging as a sustainable pathway for producing organosulfur compounds. researchgate.net These processes can facilitate the formation of carbon-sulfur bonds from diverse feedstocks with high efficiency and can be scaled up in practical flow reactors, offering a potentially revolutionary approach to synthesizing compounds like Di-tert-dodecyl trisulphide. researchgate.net

Alternative Reagents and Solvents: The search for less toxic and more environmentally benign starting materials and solvents is a continuous effort. nih.gov This includes using water as a solvent and developing catalysts that are highly effective in aqueous media, as demonstrated by the use of polystyrene-supported sulfonic acid for the hydrolysis of thioesters. chemicalbook.com

| Synthetic Approach | Key Features | Potential Advantages for Di-tert-dodecyl Trisulphide |

| Traditional Synthesis | Reaction of tert-dodecyl mercaptan with sulfur and a basic catalyst. google.com | Established and effective method. |

| Inverse Vulcanization | Co-polymerization of waste sulfur with renewable crosslinkers (e.g., vegetable oils). nih.govrsc.org | Utilizes industrial waste, incorporates renewable feedstocks, enhances sustainability. |

| Catalyst-Free Synthesis | Use of simple sulfur-transfer agents (e.g., Na₂S) under mild conditions. rsc.org | Reduces catalyst cost and waste, improves process safety and green profile. |

| Electrochemical Methods | Biomass oxidation coupled with an S-containing nucleophile using renewable energy. researchgate.net | High faradaic efficiency, scalable, potential for a wide range of feedstocks. |

Exploration of New Application Domains Based on Unique Sulfur Linkage Reactivity

The trisulfide bond (RSSSR) is kinetically less stable and more reactive than the more common disulfide bond (RSSR). rsc.orgnih.gov This unique reactivity is opening doors to applications far beyond lubrication.

Emerging application domains include:

Hydrogen Sulfide (H₂S) Donors: H₂S is now recognized as a vital gasotransmitter with significant physiological roles. researchgate.net Organic polysulfides, particularly trisulfides, are effective at releasing H₂S in biological systems, for example, through reaction with glutathione (B108866). researchgate.netnsf.gov Research is exploring the use of trisulfides as controllable H₂S donors for therapeutic applications, with studies showing they have potent anti-cancer activities and provide sustained H₂S release. rsc.org The reactivity and stability of these compounds are key research areas, with studies showing that trisulfides are more susceptible to degradation than disulfides. nsf.govacs.org

Advanced Materials: The inverse vulcanization process used to create sustainable polysulfides yields materials with a range of useful properties. nih.gov These sulfur-rich polymers have shown promise as sorbents for heavy metal remediation (specifically mercury), as components in advanced optical materials (mid-IR lenses), and in agricultural applications as capsules for controlled-release fertilizers. nih.gov

Energy Storage: Organosulfur compounds, including those with long sulfur chains like trisulfides, are being investigated as promising cathode materials for rechargeable lithium-sulfur (Li-S) batteries. scite.ai They offer the potential for high capacities and can be structurally tuned to improve electrochemical properties, overcoming some of the limitations of using elemental sulfur. scite.ai

Antibacterial and Antioxidant Agents: Compounds like diallyl trisulfide (DATS) from garlic exhibit known antioxidant and antibacterial properties. nsf.gov The reactivity of the trisulfide moiety is central to this activity, suggesting potential applications for Di-tert-dodecyl trisulphide or its derivatives in areas requiring microbial control or prevention of oxidative degradation.

Advanced Computational and Data Science Approaches in Trisulfide Research

The complexity of trisulfide chemistry, from synthesis to application, presents a fertile ground for the application of modern computational and data-driven techniques.

Future research will increasingly leverage:

Quantum Chemistry and Molecular Dynamics: Density Functional Theory (DFT) and other ab initio methods are being used to study the thermal decomposition of organosulfur compounds, elucidating reaction mechanisms and energetics. researchgate.netacs.org As mentioned, reactive molecular dynamics (MD) simulations are crucial for understanding the tribochemical film formation process under realistic lubrication conditions. escholarship.org These computational tools allow researchers to probe reaction pathways and transition states that are difficult to observe experimentally. researchgate.netresearchgate.net

Data-Driven Materials Discovery: The vast body of scientific literature contains fragmented but valuable data. Data science and machine learning techniques are being developed to mine this information automatically. youtube.com Software tools can extract structure-property relationships from papers and patents, compile them into databases, and use machine learning models to predict new materials with desired functionalities. youtube.com This "design-to-device" pipeline can significantly accelerate the discovery of novel polysulfides for specific applications, moving beyond serendipity to rational design.

Predictive Modeling of Complex Systems: In multi-component systems like lubricants, machine learning can unravel non-linear interactions between catalyst composition, additive ratios, and operating conditions. google.com This allows for a more systematic and efficient optimization of formulations compared to traditional trial-and-error approaches.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and molecular structure of Di-tert-dodecyl trisulphide?

- Methodological Answer : Key techniques include nuclear magnetic resonance (NMR) spectroscopy for sulfur-sulfur bond analysis, high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography for structural confirmation. The compound’s molecular formula (C24H50S5) and molar mass (498.98 g/mol) provide baseline parameters for spectral interpretation. Density (1.006 g/cm³) and refractive index (1.529) can further validate sample consistency .

Q. How does the stability of Di-tert-dodecyl trisulphide vary under different storage conditions?

- Methodological Answer : Stability studies should monitor degradation via accelerated aging tests (e.g., 40°C/75% relative humidity) and track sulfide bond cleavage using Fourier-transform infrared (FTIR) spectroscopy. Evidence suggests a high boiling point (528.1°C at 760 mmHg) and flashpoint (249.4°C) , indicating thermal stability, but long-term storage in polar solvents may induce hydrolysis. Use inert atmospheres (argon) and amber vials to mitigate oxidation .

Q. What synthetic routes are reported for Di-tert-dodecyl trisulphide, and how do yields compare?

- Methodological Answer : Common methods include thiol-disulfide exchange reactions and sulfurization of tert-dodecyl mercaptan. Yields depend on catalyst choice (e.g., triethylamine vs. metal oxides) and sulfur source (elemental sulfur vs. polysulfide precursors). Pilot studies should optimize stoichiometry (e.g., S8:thiol ratios) and reaction time, with gas chromatography-mass spectrometry (GC-MS) to quantify intermediates .